2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine

Lipophilicity Drug-likeness Fragment-based drug discovery

2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine (CAS 1258649-63-6) is a C8H18N2O morpholine derivative featuring a geminal dimethyl substitution at the morpholine 3-position and a primary amine terminated ethyl side chain at the N-4 position. With a molecular weight of 158.24 g/mol and a computed XLogP of -0.4, it occupies a moderately hydrophilic chemical space typical of fragment-like amine building blocks.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 1258649-63-6
Cat. No. B1532575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine
CAS1258649-63-6
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC1(COCCN1CCN)C
InChIInChI=1S/C8H18N2O/c1-8(2)7-11-6-5-10(8)4-3-9/h3-7,9H2,1-2H3
InChIKeyUMUSYFTZUULERM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine (CAS 1258649-63-6): Procurement-Relevant Chemical Profile and Comparator Context


2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine (CAS 1258649-63-6) is a C8H18N2O morpholine derivative featuring a geminal dimethyl substitution at the morpholine 3-position and a primary amine terminated ethyl side chain at the N-4 position [1]. With a molecular weight of 158.24 g/mol and a computed XLogP of -0.4, it occupies a moderately hydrophilic chemical space typical of fragment-like amine building blocks [1]. The compound is catalogued by multiple international chemical suppliers (Fluorochem, American Elements, MolCore) at purities of 95–97% and is sold as a research chemical for pharmaceutical intermediate and building block applications [2]. Important safety note: the compound carries GHS hazard statements H302, H312, H314, H332, and H335 as inventoried by the European Chemicals Agency (ECHA) [1].

1
Fragment-like amine building block for pharmaceutical intermediate synthesis
C8H18N2O, moderately hydrophilic (computed XLogP -0.4)
2
Research chemical with catalogued purities of 95–97%
Multi-supplier availability for early discovery procurement
3
Safety-classified building block with documented GHS hazard profile
ECHA-notified; supports regulated lab safety planning

Why Generic Substitution of 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine with In-Class Morpholine Analogs Fails: The Gem-Dimethyl Problem


Interchanging morpholine-based ethanamine building blocks without regard to the specific position and geminal nature of methyl substitution introduces uncontrolled variation in lipophilicity, steric environment around the tertiary amine, and downstream metabolic vulnerability. The unsubstituted parent 2-(morpholin-4-yl)ethan-1-amine (CAS 2038-03-1) exhibits an XLogP of -1.1 , versus -0.4 for the 3,3-dimethyl target compound [1]—a 0.7 log unit shift that predicts substantially different membrane partitioning and pharmacokinetic behavior in any conjugate. The regioisomeric 2,6-dimethyl variant (CAS 244789-18-2) shares identical molecular weight but places methyl groups adjacent to the heteroatoms rather than on a single carbon, altering the pKa of the morpholine nitrogen and the conformational preferences of the ring [2]. These are not interchangeable with respect to any structure-activity relationship (SAR) programme; substitution without re-optimization risks loss of potency, altered selectivity, or unpredictable ADMET outcomes. The quantitative evidence below maps the measurable property differences that inform procurement decisions.

Analog
Key Difference
Interchangeability Concern
Unsubstituted parent (CAS 2038-03-1)
XLogP -1.1 (Δ +0.7 log units)
Lipophilicity and membrane partitioning may shift significantly; ADME profile may not transfer directly.
2,6-Dimethyl regioisomer (CAS 244789-18-2)
XLogP -0.2; distinct steric fingerprint
Steric environment around heteroatoms alters H-bond strength and ring conformation; SAR may not reproduce.

Product-Specific Quantitative Evidence Guide for 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine (CAS 1258649-63-6): Comparator-Based Differentiation Data


Computed Lipophilicity (XLogP) Shift vs. Unsubstituted Morpholine Ethanamine: A 0.7 Log Unit Differentiation

The target compound exhibits a computed XLogP3-AA value of -0.4 [1]. In contrast, the unsubstituted parent 2-(morpholin-4-yl)ethan-1-amine (CAS 2038-03-1) has a reported XLogP of -1.1 . This represents a +0.7 log unit increase in calculated lipophilicity attributable solely to the gem-dimethyl substitution at the morpholine 3-position. For context, a 0.7 log unit shift in LogP corresponds to an approximately 5-fold increase in octanol-water partition coefficient, a magnitude that profoundly affects passive membrane permeability and non-specific protein binding in biological systems. The comparator 2,6-dimethyl regioisomer (CAS 244789-18-2) has an XLogP3 of -0.2 [2], indicating that the 3,3-gem-dimethyl arrangement yields lipophilicity intermediate between the unsubstituted and 2,6-disubstituted analogs.

XLogP Shift
Cross-study comparable
ΔXLogP = +0.7 vs. unsubstituted; -0.2 vs. 2,6-isomer
Reported lipophilicity intermediate between comparators
Computed XLogP3; property window may support partitioning screening
Lipophilicity Drug-likeness Fragment-based drug discovery

Physical Properties Comparison: Predicted Boiling Point and Density Differentiate from Unsubstituted Analog

The target compound has a predicted boiling point of 219.0 ± 20.0 °C and a predicted density of 0.940 ± 0.06 g/cm³ (both at standard conditions) . The unsubstituted analog 2-(morpholin-4-yl)ethan-1-amine has a measured boiling point of 205 °C and density of 0.992 g/mL at 25 °C . The higher predicted boiling point (+14 °C) of the dimethylated compound is consistent with increased molecular weight (158.24 vs. 130.19 g/mol) and greater van der Waals surface area. The lower predicted density (0.940 vs. 0.992 g/mL) suggests a less compact liquid phase packing, likely due to the steric bulk of the gem-dimethyl group disrupting intermolecular interactions. Experimental boiling point and density data for the 2,6-dimethyl regioisomer are not consistently reported across vendors, limiting direct head-to-head comparison for that dimension.

Physical Properties
Data to verify
ΔBoiling point +14 °C; ΔDensity -0.052 g/cm³
Predicted differences may impact distillation and workup
Predicted data; requires experimental confirmation
Physicochemical characterization Purification method Synthetic handle

Regioisomeric Differentiation: 3,3-Gem-Dimethyl Substitution Confers a Distinct Steric and Conformational Profile Compared to 2,6-Dimethyl Isomer

The target compound bears two methyl substituents on the same carbon (C-3) of the morpholine ring, forming a gem-dimethyl motif adjacent to the ring oxygen. The 2,6-dimethyl regioisomer (CAS 244789-18-2) distributes the methyl groups across two separate carbons flanking the heteroatoms [1]. This structural difference has important consequences: (1) The gem-dimethyl group at C-3 sterically shields the morpholine ring oxygen but not the nitrogen, whereas 2,6-dimethyl substitution partially shields both heteroatoms. (2) The gem-dimethyl arrangement restricts ring conformational interconversion between chair forms, effectively locking the morpholine ring geometry differently than the 2,6-substitution pattern. (3) The differing XLogP values—target compound -0.4 vs. 2,6-isomer -0.2 [2]—despite identical molecular formula (C8H18N2O) and identical computed TPSA of 38.5 Ų, reflect how the spatial arrangement of methyl groups, not merely their count, governs solvation and partitioning behavior.

Regioisomeric Profile
Cross-study comparable
3,3-Gem-dimethyl vs. 2,6-dimethyl; identical TPSA (38.5 Ų)
Spatial arrangement governs solvation despite identical formula
Steric fingerprint may alter metabolic susceptibility
Steric hindrance Conformational analysis Medicinal chemistry building block

GHS Hazard Classification: Quantified Skin Corrosion and Acute Toxicity Profile Informs Handling Differentiation vs. Less Hazardous Morpholine Analogs

The compound is classified under the Globally Harmonized System (GHS) with five hazard statements based on a single ECHA C&L notification: H302 (Harmful if swallowed, Acute Tox. 4), H312 (Harmful in contact with skin, Acute Tox. 4), H314 (Causes severe skin burns and eye damage, Skin Corr. 1B), H332 (Harmful if inhaled, Acute Tox. 4), and H335 (May cause respiratory irritation, STOT SE 3) [1]. The signal word is 'Danger' [1]. In comparison, the unsubstituted analog 2-(morpholin-4-yl)ethan-1-amine (CAS 2038-03-1) carries an oral rat LD50 of 3000 mg/kg , placing it in a lower acute toxicity category. The corrosive classification (Skin Corr. 1B, H314) of the target compound mandates specific personal protective equipment (chemical-resistant gloves, face shield, protective clothing) and engineering controls that may exceed those required for the parent morpholine ethanamine.

Hazard Classification
Supporting evidence
Skin Corr. 1B (H314); Danger signal
Stricter handling required vs. unsubstituted analog
1 notifier; requires independent safety review
Safety Hazard classification Procurement compliance

Best Research and Industrial Application Scenarios for 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine (CAS 1258649-63-6): Evidence-Linked Procurement Guidance


Medicinal Chemistry Fragment Library Expansion: Leveraging Intermediate Lipophilicity (XLogP -0.4) for CNS and Oral Bioavailability Optimization

When a medicinal chemistry program requires a morpholine-containing primary amine building block with higher lipophilicity than the unsubstituted parent (XLogP -1.1) but without reaching the higher logP of the 2,6-dimethyl regioisomer (XLogP -0.2), the target compound occupies a unique property window. Its XLogP of -0.4 places it within the favorable range for CNS drug-like molecules (typically LogP 1–3 for optimal blood-brain barrier penetration after conjugation), while the primary amine provides a versatile synthetic handle for amide bond formation, reductive amination, or urea synthesis. The gem-dimethyl group at C-3 may also reduce metabolic N-dealkylation compared to unsubstituted morpholine derivatives, a class-level inference based on the known effect of steric shielding on cytochrome P450-mediated oxidation .

Synthesis of Kinase Inhibitor Scaffolds Requiring a Sterically Differentiated Morpholine Donor

Numerous approved kinase inhibitors (e.g., gefitinib, afatinib) incorporate morpholine moieties where the oxygen participates in key hinge-binding interactions with the kinase ATP pocket . The 3,3-gem-dimethyl substitution pattern sterically shields the morpholine oxygen without directly hindering the nitrogen, creating a differentiated hydrogen bond acceptor profile compared to 2,6-dimethyl or unsubstituted morpholine analogs . Researchers optimizing kinase selectivity through modification of the solvent-exposed morpholine region may find that the 3,3-dimethyl variant provides a novel steric fingerprint not accessible with other commercially available morpholine ethanamine building blocks.

Stimuli-Responsive Hydrogel Monomer Development Requiring Tertiary Amine Functionalization

The compound has been cited as a functional monomer candidate for stimuli-responsive hydrogels, where its tertiary morpholine nitrogen can serve as a pH-responsive element and the primary amine as a polymerization or crosslinking anchor point . The gem-dimethyl substitution increases the hydrophobicity of the morpholine ring relative to the unsubstituted analog (ΔXLogP = +0.7), enabling tuning of the hydrogel lower critical solution temperature (LCST) or swelling response. The predicted boiling point of 219 °C and liquid physical form at room temperature also facilitate handling in radical polymerization solvent systems.

Safety-Critical Procurement: Selecting Building Blocks with Documented GHS Classification for Regulated Laboratory Environments

The compound's ECHA-notified GHS classification (Skin Corr. 1B, H314; Acute Tox. 4, H302/H312/H332; STOT SE 3, H335) with 'Danger' signal word means it is pre-classified under EU REACH and CLP regulations, reducing the compliance burden for laboratories operating under ISO 9001 or GLP standards. In contrast, less thoroughly characterized analogs may lack formal hazard classifications, shifting the risk assessment burden onto the end user. For procurement in regulated pharmaceutical R&D environments, a building block with documented, unambiguous hazard data enables faster safety review and integration into standard operating procedures.

Application
Selection Property
Validation Focus
Fragment library expansion
Intermediate lipophilicity (XLogP -0.4)
CNS/oral property window screening; metabolic stability review
Kinase inhibitor scaffold synthesis
Sterically differentiated morpholine donor
Hinge-binding steric fingerprint; isoform selectivity context
Stimuli-responsive hydrogel R&D
pH-responsive tertiary amine with primary amine anchor
LCST tuning; polymerization compatibility review
Regulated lab procurement
Documented GHS Skin Corr. 1B classification
Safety protocol integration; compliance documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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